molecular formula C19H16N6O3 B11010721 N-1H-benzimidazol-2-yl-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide

N-1H-benzimidazol-2-yl-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide

Cat. No.: B11010721
M. Wt: 376.4 g/mol
InChI Key: BABVHCFUKRAYQP-UHFFFAOYSA-N
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Description

N-1H-benzimidazol-2-yl-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of N-1H-benzimidazol-2-yl-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide typically involves multi-step reactions. One common synthetic route includes the condensation of ortho-phenylenediamine with benzaldehydes using sodium metabisulphite as an oxidation agent . The reaction conditions are usually mild, and the compounds are separated using hexane and water washes. Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-1H-benzimidazol-2-yl-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like sodium metabisulphite.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the benzimidazole ring. Common reagents used in these reactions include sodium metabisulphite, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-1H-benzimidazol-2-yl-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

N-1H-benzimidazol-2-yl-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which allows it to interact with molecular targets in a distinct manner, leading to its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C19H16N6O3

Molecular Weight

376.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]acetamide

InChI

InChI=1S/C19H16N6O3/c26-16(24-19-22-14-7-3-4-8-15(14)23-19)9-20-17(27)10-25-11-21-13-6-2-1-5-12(13)18(25)28/h1-8,11H,9-10H2,(H,20,27)(H2,22,23,24,26)

InChI Key

BABVHCFUKRAYQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC(=O)NC3=NC4=CC=CC=C4N3

Origin of Product

United States

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